![molecular formula C27H24N2O5S B280813 Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280813.png)
Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BQCA and belongs to the family of quinoline sulfonamides.
Wirkmechanismus
BQCA acts as a positive allosteric modulator of mGluR1, which means it enhances the activity of this receptor. This receptor is a G protein-coupled receptor that is activated by the binding of glutamate. BQCA binds to a specific site on the receptor, which results in an increase in the affinity of the receptor for glutamate. This leads to the activation of downstream signaling pathways, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects:
BQCA has been reported to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders. It has also been reported to have neuroprotective effects and to reduce the severity of motor symptoms in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BQCA has several advantages for lab experiments. It is a highly specific and potent modulator of mGluR1, which makes it an ideal tool for studying the role of this receptor in various physiological processes. However, its use in lab experiments is limited by its high cost and the need for specialized equipment for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for the study of BQCA. One area of research is the development of more potent and selective modulators of mGluR1 for therapeutic applications. Another area of research is the investigation of the role of mGluR1 in various physiological processes, including pain, addiction, and depression. Additionally, the development of new synthetic methods for BQCA could lead to more cost-effective production and wider availability for research purposes.
Conclusion:
In conclusion, BQCA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to obtain high yields, and it has been extensively studied for its potential therapeutic applications in neurological disorders. Its mechanism of action involves the modulation of mGluR1, and it has various biochemical and physiological effects. While it has several advantages for lab experiments, its use is limited by its high cost and the need for specialized equipment. There are several future directions for the study of BQCA, including the development of more potent and selective modulators of mGluR1 and the investigation of its role in various physiological processes.
Synthesemethoden
The synthesis of BQCA involves the reaction of 2-methyl-5-nitronaphtho[1,2-b]furan-3-carboxylic acid with butylamine, followed by the reaction of the resulting product with 8-quinolinesulfonyl chloride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in various scientific journals and has been optimized to obtain high yields of BQCA.
Wissenschaftliche Forschungsanwendungen
BQCA has been extensively studied for its potential applications in various fields of scientific research. It has been reported to act as a selective allosteric modulator of metabotropic glutamate receptor subtype 1 (mGluR1). This receptor plays a crucial role in various physiological processes, including synaptic plasticity, learning, and memory. Therefore, BQCA has been investigated for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
Molekularformel |
C27H24N2O5S |
|---|---|
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
butyl 2-methyl-5-(quinolin-8-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H24N2O5S/c1-3-4-15-33-27(30)24-17(2)34-26-20-12-6-5-11-19(20)22(16-21(24)26)29-35(31,32)23-13-7-9-18-10-8-14-28-25(18)23/h5-14,16,29H,3-4,15H2,1-2H3 |
InChI-Schlüssel |
UIBVVPRILZVPAT-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C |
Kanonische SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)


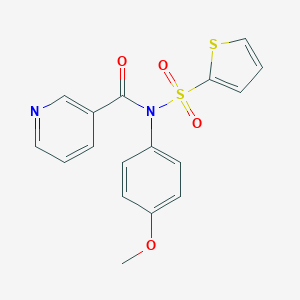
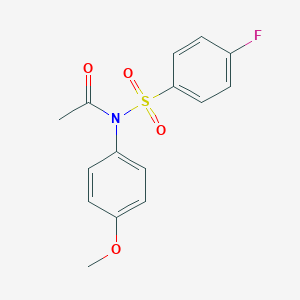
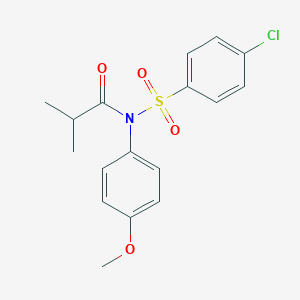
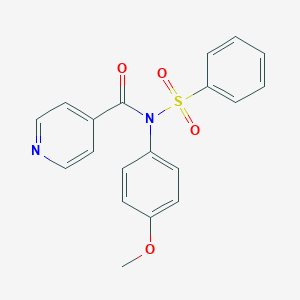
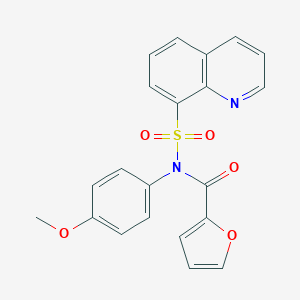

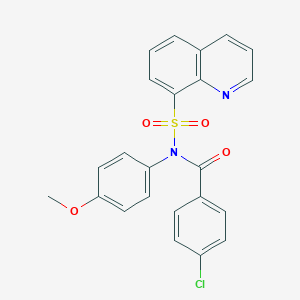
![N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)
![4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280749.png)
amino]phenyl isonicotinate](/img/structure/B280750.png)
![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280753.png)
